molecular formula C16H12O5 B11838263 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 25572-50-3

3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11838263
CAS No.: 25572-50-3
M. Wt: 284.26 g/mol
InChI Key: HSELOZMBAKAJAY-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one scaffold with hydroxyl, methoxy, and phenyl substituents. Chromones are a class of flavonoids known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

CAS No.

25572-50-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3,5-dihydroxy-6-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-11-8-7-10-12(13(11)17)14(18)15(19)16(21-10)9-5-3-2-4-6-9/h2-8,17,19H,1H3

InChI Key

HSELOZMBAKAJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

A widely reported method involves cyclizing methoxy-substituted benzaldehydes with phenolic intermediates. Key steps include:

  • Benzyl protection : Introducing benzyl groups to hydroxyl moieties for regioselective control.

  • Cyclization : Using polyphosphoric acid (PPA) or other Lewis acids to facilitate intramolecular cyclization under acidic conditions.

  • Deprotection : Catalytic hydrogenation to remove benzyl protecting groups.

Table 1: Cyclization Conditions and Yields

StepReagents/ConditionsYieldSource
CyclizationPolyphosphoric acid, 80°C, 5 hr74%
MethoxylationI₂/DMSO, 100–110°C, 2 hr71%
HydrogenationPd/C, H₂, 60°C, 4 hr98.2% purity

Alternative Routes

Less common methods include:

  • Claisen-Schmidt condensation : Between aldehydes and ketones, though limited by regioselectivity.

  • Baker-Venkataraman rearrangement : For constructing chromenone skeletons, though requiring harsh acidic conditions.

Detailed Reaction Pathways

Patent CN117645594A Method

This method exemplifies a robust industrial-scale process:

  • Intermediate synthesis : 3-(3,5-Bis(benzyloxy)-4-hydroxyphenoxy)-3-phenylpropionic acid is generated via nucleophilic substitution.

  • Cyclization :

    • Reactant: 3-(3,5-Bis(benzyloxy)-4-hydroxyphenoxy)-3-phenylpropionic acid

    • Reagents: Polyphosphoric acid, 80°C, 5 hr

    • Product: 5,7-Bis(benzyloxy)-6-hydroxy-2-phenyl-4H-benzopyran-4-one (74% yield).

  • Methoxylation :

    • Reactant: 5,7-Bis(benzyloxy)-6-hydroxy-2-phenyl-4H-benzopyran-4-one

    • Reagents: I₂/DMSO, 100–110°C, 2 hr

    • Product: 5,7-Bis(benzyloxy)-6-methoxy-2-phenyl-4H-benzopyran-4-one (71% yield).

  • Deprotection :

    • Reactant: 5,7-Bis(benzyloxy)-6-methoxy-2-phenyl-4H-benzopyran-4-one

    • Reagents: Pd/C, H₂, 60°C, 4 hr

    • Final Product: 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (98.2% purity).

Mechanistic Insight :

  • Cyclization : PPA acts as a Brønsted acid, protonating carbonyl oxygen to enhance electrophilicity, enabling intramolecular nucleophilic attack.

  • Methoxylation : I₂/DMSO mediates electrophilic substitution at the phenolic hydroxyl group, replacing -OH with -OCH₃.

Optimization and Challenges

Reaction Parameter Tuning

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact
Cyclization temperature80–90°CHigher temps increase side reactions
Hydrogenation pressure1–2 atmExcess pressure risks catalyst poisoning
Deprotection solventEthyl acetatePolar aprotic solvents enhance Pd/C activity

Common Side Reactions

  • Over-methoxylation : Competing alkylation at adjacent hydroxyl groups.

  • Catalyst deactivation : Pd/C poisoning by sulfur-containing impurities.

Comparative Analysis with Analogues

Table 2: Synthesis of Structurally Related Flavonoids

CompoundKey StepsYieldDistinctive FeatureSource
Oroxylin AHydrogenation of 5,7-bis(benzyloxy)-6-methoxy-2-phenyl-4H-benzopyran-4-one98.2%Methoxy at C6
7,4'-DimethylkaempferolMethylation of kaempferol65–75%Dimethoxy substitution
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one1,4-Reduction followed by deprotection70–80%Methyl groups at C2/C8

Key Differences :

  • Protection strategy : Benzyl vs. methyl groups for hydroxyl protection.

  • Catalyst choice : Pd/C vs. Raney Ni for hydrogenation.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (hexane:AcOEt = 5:1) for intermediate purification.

  • Recrystallization : Methanol-water systems to achieve >98% purity.

Spectroscopic Data

NMR (DMSO-d₆, 400 MHz) :

  • 1{}^{1}H: δ 12.92 (s, 1H, -OH), 8.04–8.08 (m, 2H, aromatic), 7.53–7.64 (m, 3H, aromatic), 6.96 (s, 1H, aromatic), 6.63 (s, 1H, aromatic), 3.76 (s, 3H, -OCH₃).

  • MS : [M+1]⁺ = 285.1.

Industrial-Scale Considerations

  • Cost-effective catalysts : Pd/C (5–10 mol%) replaces expensive alternatives.

  • Solvent recovery : Ethyl acetate recycling reduces environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 3 and 5 undergo oxidation under specific conditions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes hydroxyl groups to form quinones.

  • Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the 3-hydroxy group to a ketone, generating intermediates for further functionalization.

Example reaction pathway :

3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-oneH₂O₂, EtOHOxidation3-keto-5-hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one\text{this compound} \xrightarrow[\text{H₂O₂, EtOH}]{\text{Oxidation}} \text{3-keto-5-hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one}

Reduction Reactions

Reduction primarily targets the chromen-4-one ring system:

  • Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group at position 4 to a hydroxyl group, yielding dihydro derivatives .

  • Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas saturates the double bond in the benzopyran ring .

Table 1: Reduction reaction outcomes

ReagentConditionsProduct
NaBH₄Methanol, 25°C4-hydroxy-dihydrochromenone derivative
Pd/C + H₂Ethanol, 50°CTetrahydrochromenone derivative

Substitution Reactions

Electrophilic aromatic substitution occurs at electron-rich positions:

  • Halogenation : Bromine (Br₂) in acetic acid substitutes at position 8 of the aromatic ring.

  • Methylation : Dimethyl sulfate ((CH₃O)₂SO₂) selectively methylates hydroxyl groups under alkaline conditions.

Key mechanistic insight :
The methoxy group at position 6 directs substitution to the para position relative to itself due to its electron-donating effect.

Cyclization and Rearrangement

Research highlights cyclization pathways mediated by specialized reagents:

  • DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) : Promotes dehydrogenative cyclization of prenyl side chains, forming pyrano-flavonoid derivatives .

  • Acid-catalyzed cyclization : Concentrated HCl induces ring closure between hydroxyl and carbonyl groups, generating fused bicyclic structures .

Example cyclization mechanism :

Flavanone intermediateDDQ, anhydrousCyclizationPyrano-flavonoid derivative\text{Flavanone intermediate} \xrightarrow[\text{DDQ, anhydrous}]{\text{Cyclization}} \text{Pyrano-flavonoid derivative}

Biological Interaction-Driven Reactions

The compound participates in enzyme-mediated transformations:

  • Cytochrome P450 oxidation : Generates hydroxylated metabolites in hepatic microsomes, enhancing solubility for excretion .

  • Glucuronidation : UDP-glucuronosyltransferase adds glucuronic acid to hydroxyl groups, forming water-soluble conjugates .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Thermal degradation : Begins at 220°C with loss of methoxy and hydroxyl groups, forming char residues above 400°C.

  • Photodegradation : UV light induces cleavage of the chromen-4-one ring, producing smaller aromatic fragments.

Comparative Reactivity

The compound’s reactivity differs from structurally similar flavonoids due to:

  • Methoxy group at position 6 : Enhances electron density at adjacent positions, favoring electrophilic substitution.

  • Hydroxyl group at position 5 : Participates in hydrogen bonding, stabilizing transition states during oxidation.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H12O5C_{16}H_{12}O_5 and a molecular weight of 284.26 g/mol. Its structure features hydroxyl and methoxy groups that enhance its reactivity and biological efficacy. The chromen-4-one backbone is integral to its pharmacological properties.

Biological Activities

Research indicates that 3,5-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one possesses several biological activities:

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Potential : Studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in various diseases:

Disease Mechanism of Action References
CancerInduces apoptosis and inhibits cell proliferation
Inflammatory DiseasesModulates cytokine production and signaling pathways
Neurodegenerative DisordersProtects neurons from oxidative damage

Pharmacology

Studies have focused on the pharmacokinetics and bioavailability of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Natural Product Chemistry

The synthesis of this compound typically involves cyclization reactions of phenolic compounds with methoxy-substituted benzaldehydes. This process is crucial for producing the compound in laboratory settings for further research.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the activation of caspases .

Case Study 2: Neuroprotection

Research involving animal models of neurodegeneration showed that this compound reduced neuronal death caused by oxidative stress, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs of 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, emphasizing substitution patterns, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features/Activities Reference
This compound (Target) - 3,5-OH; 6-OCH₃; 2-phenyl C₁₆H₁₂O₅ Hypothesized antioxidant/antiproliferative activity based on chromone core
5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 139) - 5,7-OH; 3,6-OCH₃; 2-(3-OH-4-OCH₃-phenyl) C₁₈H₁₆O₈ Enhanced solubility due to polar hydroxyl/methoxy groups; potential glycosylation precursor [2]
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8) - 5,7-OH; 6-CH₃; 2-(4-OCH₃-phenyl) C₁₇H₁₄O₅ Increased lipophilicity (methyl group); acute toxicity (oral, Class 4) [3]
7-Methoxy-3,5-dimethyl-4H-1-benzopyran-4-one - 7-OCH₃; 3,5-CH₃ C₁₂H₁₂O₃ Reduced polarity (methyl groups); possible metabolic stability [4]
3,5,7-Tris(acetyloxy)-2-[...]-4H-1-benzopyran-4-one (Compound 61276-44-6) - Acetylated hydroxyl groups; complex benzofuranyl substituents C₃₄H₃₂O₁₆ Prodrug potential (acetyl groups); enhanced bioavailability via hydrolysis [5]
(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-4H-1-benzopyran-4-one - Glycosylated (6-deoxy-mannose); 3,4-dihydroxyphenyl C₂₁H₂₀O₁₂ Improved water solubility (glycoside); likely antioxidant activity [6]

Key Observations

Substitution Effects on Bioactivity: Hydroxyl groups (e.g., 3,5-OH in the target compound) are critical for hydrogen bonding and antioxidant activity. Compound 139 (5,7-OH) may exhibit stronger radical scavenging due to additional hydroxylation . Methoxy groups (e.g., 6-OCH₃ in the target) enhance lipophilicity and membrane permeability but may reduce solubility.

Toxicity and Safety :

  • The target compound lacks explicit toxicity data, but its analog (CAS 14004-55-8) is classified as acutely toxic (oral, Class 4) and a respiratory irritant, highlighting the need for cautious handling .

Structural Modifications for Drug Development :

  • Glycosylation (e.g., Compound 141 in ) or acetylation (Compound 61276-44-6) can modulate solubility and stability. The target compound’s lack of such groups may limit its bioavailability compared to glycosylated analogs .

Antiproliferative Potential: Hybrid chromone-isoxazole derivatives (e.g., 6a in ) demonstrate antiproliferative activity, suggesting that the target compound’s phenyl group at position 2 could synergize with other substituents for anticancer effects .

Biological Activity

3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16_{16}H12_{12}O5_{5}
Molecular Weight284.26 g/mol
CAS Number25572-50-3

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound demonstrated IC50_{50} values ranging from 5.2 to 22.2 μM for cancer cells while showing minimal cytotoxicity to normal cell lines like HEK-293 .

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : At a concentration of 5 μM , the compound induced apoptosis in MDA-MB-231 cells by approximately 50.8% .
  • Kinase Inhibition : It was screened against multiple kinases and showed selective inhibition with IC50_{50} values between 52–57 µM , indicating potential as a kinase inhibitor .
  • Structure-Activity Relationship (SAR) : The presence of methoxy groups at specific positions influenced the compound's selectivity and potency against cancer cells, with certain substitutions leading to enhanced activity .

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer effects, this benzopyran derivative also exhibits notable antioxidant and anti-inflammatory activities. Research suggests that compounds within this class can scavenge free radicals and inhibit inflammatory pathways, contributing to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have confirmed the biological activities of this compound:

  • Antiproliferative Studies : A comprehensive study demonstrated that derivatives of benzopyran significantly inhibited tumor growth in vitro and in vivo models, supporting their potential as therapeutic agents in cancer treatment .
  • Comparative Analysis : A comparative study of various benzopyran derivatives indicated that those with specific functional groups exhibited enhanced cytotoxicity against a range of cancer cell lines compared to others lacking these modifications .

Summary of Biological Activities

The table below summarizes the key biological activities associated with this compound:

Activity TypeObservationsReference
AnticancerIC50_{50} values: 5.2 - 22.2 μM
Apoptosis Induction50.8% apoptosis at 5 μM
Kinase InhibitionIC50_{50}: 52 - 57 µM
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators or EU-standard P1 masks in low-exposure scenarios; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation of aerosols or dust .
  • Emergency Procedures : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention and provide SDS documentation to healthcare providers .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • Synthetic Routes : Adapt flavonoid synthesis strategies, such as acid-catalyzed cyclization of chalcone precursors. For example, use 2,4-dihydroxyacetophenone and substituted benzaldehydes under Claisen-Schmidt conditions, followed by selective methylation .
  • Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using 1H^1H-NMR and LC-MS .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and aromatic proton environments. Compare chemical shifts with structurally similar flavonoids (e.g., genistein) for validation .
  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254–280 nm. Target ≥98% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or databases like NIST Chemistry WebBook .
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to track carbon environments and assign ambiguous peaks in complex spectra .
  • Collaborative Analysis : Share raw data with specialized labs for 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to detect and characterize breakdown products, correlating with kinetic modeling to predict shelf-life .

Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer :

  • Pilot Toxicity Screening : Conduct MTT assays on human cell lines (e.g., HepG2) to determine IC50_{50} values. Use sub-cytotoxic doses (≤10% inhibition) for subsequent bioactivity assays .
  • Mechanistic Profiling : Pair dose-response curves with transcriptomic or proteomic analyses to identify pathways affected at non-toxic concentrations .

Methodological Notes

  • Data Interpretation : Cross-reference findings with structurally analogous benzopyran derivatives (e.g., genistein, daidzein) to contextualize biological or chemical behaviors .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling cytotoxic compounds, including waste disposal via certified contractors .

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